2-({5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
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Overview
Description
2-({5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: Sulfonylation reactions are used to introduce the sulfonyl group onto the pyrrolidine ring.
Construction of the Oxadiazole Ring: This step involves cyclization reactions that form the 1,3,4-oxadiazole ring.
Final Assembly: The final step involves coupling the oxadiazole ring with the pyrrolidine-sulfonyl moiety and introducing the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of sulfonyl and oxadiazole groups on biological systems.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with protein active sites, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: This compound also features a pyrrolidine ring and has been studied for its biological activity.
Indole Derivatives: These compounds contain an indole ring and have diverse biological activities.
Uniqueness
2-({5-[3-(pyrrolidine-1-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is unique due to the combination of its structural features, including the pyrrolidine ring, sulfonyl group, and oxadiazole ring. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S2/c18-12(19)9-23-14-16-15-13(22-14)10-4-3-5-11(8-10)24(20,21)17-6-1-2-7-17/h3-5,8H,1-2,6-7,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMHPZQXHVJZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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